molecular formula C12H9N3O5S B1678950 Nitazoxanide CAS No. 55981-09-4

Nitazoxanide

Cat. No.: B1678950
CAS No.: 55981-09-4
M. Wt: 307.28 g/mol
InChI Key: YQNQNVDNTFHQSW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Nitazoxanide is a broad-spectrum anti-infective drug that modulates the survival, growth, and proliferation of a range of extracellular and intracellular protozoa, helminths, anaerobic and microaerophilic bacteria, in addition to viruses . The most widely accepted target of this compound is believed to be the pyruvate: ferredoxin/flavodoxin oxidoreductase (PFOR) cycle .

Mode of Action

This compound impairs the anaerobic metabolism of susceptible organisms via the interference of the PFOR enzyme-dependent electron transfer reaction . It disrupts the energy metabolism in anaerobic microbes . In parasitic-protozoa, this compound also induces lesions in the cell membranes and depolarizes the mitochondrial .

Biochemical Pathways

This compound’s potential targets and molecular pathways for hepatocellular carcinoma treatment were investigated using a network pharmacology approach . The KEGG enrichment analysis revealed that the molecular pathways underlying the anti-HCC effects of the this compound drug might involve pathways in cancer, PI3K-Akt signaling pathway, MAPK signaling pathway, proteoglycans in cancer, EGFR tyrosine kinase inhibitor resistance, apoptosis, hepatitis B, ErbB signaling pathway, microRNAs in cancer, etc .

Pharmacokinetics

This compound is rapidly hydrolyzed to tizoxanide . Tizoxanide is the major circulating species metabolite after oral administration of this compound . Bioavailability is substantially increased by food . The elimination half-life is approximately 3.5 hours , and it is excreted via the kidney, bile duct, and fecal .

Result of Action

This compound has been shown to have in vitro antiparasitic activity and clinical treatment efficacy for infections caused by other protozoa and helminths . Evidence as of 2014 suggested that it possesses efficacy in treating a number of viral infections as well . It has been reported to be effective against a broad range of parasites .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of food can substantially increase its bioavailability . .

Biochemical Analysis

Biochemical Properties

Nitazoxanide (NTZ) is a broad-spectrum anti-infective drug that markedly modulates the survival, growth, and proliferation of a range of extracellular and intracellular protozoa, helminths, anaerobic and microaerophilic bacteria, in addition to viruses . The active metabolite of this compound is tizoxanide (desacetyl-nitazoxanide). The initial reaction in the metabolic pathway of this compound is hydrolysis to tizoxanide, followed by conjugation, primarily by glucuronidation to tizoxanide glucuronide .

Cellular Effects

This compound has been shown to induce lesions in the cell membranes and depolarize the mitochondrial membrane while inhibiting quinone oxidoreductase NQO1, nitroreductase-1 and protein disulphide isomerase enzymes . It also upregulates proapoptotic proteins (P53 and BAX) and caspases but downregulates BCL-2 .

Molecular Mechanism

The most widely accepted mechanism of this compound is believed to be the disruption of the energy metabolism in anaerobic microbes by inhibition of the pyruvate: ferredoxin/flavodoxin oxidoreductase (PFOR) cycle . It also appears to selectively block the maturation of the viral hemagglutinin at a stage preceding resistance to endoglycosidase H digestion .

Temporal Effects in Laboratory Settings

In a randomized double-blind placebo-controlled clinical trial, the safety and effectiveness of oral this compound 600 mg twice daily for five days were investigated in outpatients with symptoms of mild or moderate COVID-19 . This compound did not accelerate symptom resolution after 5 days of therapy, but did reduce viral load significantly with no serious adverse events .

Metabolic Pathways

The active metabolite of this compound is tizoxanide (desacetyl-nitazoxanide). The initial reaction in the metabolic pathway of this compound is hydrolysis to tizoxanide, followed by conjugation, primarily by glucuronidation to tizoxanide glucuronide .

Transport and Distribution

This compound is cleared in the urine and feces. The metabolite, tizoxanide, is also found in the urine, plasma, and breastmilk .

Subcellular Localization

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nitazoxanide involves the reaction of acetylsalicylic acid with 2-amino-5-nitrothiazole in the presence of a condensing agent and a catalyst. The reaction mixture is then cooled, filtered, pickled, dried, concentrated, and refined to obtain this compound . The condensing agents used can include N,N’-carbonyldiimidazole, 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, and benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate. Catalysts such as 4-dimethylaminopyridine, 1-hydroxybenzotriazole, and N-hydroxy-7-azabenzotriazole are also employed .

Industrial Production Methods: An improved industrial process for this compound involves a single-vessel synthesis starting from 1,1-dimethoxy-N,N-dimethylmethanamine to prepare 5-nitrothiazol-2-amine. The final product is purified by precipitation, and the intermediates are confirmed using spectroscopic techniques such as Fourier transform infrared spectroscopy, nuclear magnetic resonance, and high-resolution mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: Nitazoxanide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The acetyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products:

    Oxidation: Produces various oxidized derivatives.

    Reduction: Forms amino derivatives.

    Substitution: Results in substituted benzamide derivatives.

Scientific Research Applications

Nitazoxanide has a wide range of scientific research applications:

Properties

IUPAC Name

[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O5S/c1-7(16)20-9-5-3-2-4-8(9)11(17)14-12-13-6-10(21-12)15(18)19/h2-6H,1H3,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNQNVDNTFHQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5033757
Record name Nitazoxanide
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Molecular Weight

307.28 g/mol
Source PubChem
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Physical Description

Solid
Record name Nitazoxanide
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Solubility

7.55e-03 g/L
Record name Nitazoxanide
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Mechanism of Action

The most widely accepted mechanism of NTZ is believed to be the disruption of the energy metabolism in anaerobic microbes by inhibition of the pyruvate: ferredoxin/flavodoxin oxidoreductase (PFOR) cycle. In parasitic-protozoa, Nitazoxanide also induces lesions in the cell membranes and depolarizes the mitochondrial membrane while inhibiting quinone oxidoreductase NQO1, nitroreductase-1 and protein disulphide isomerase enzymes. In addition, this drug also inhibits the glutathione-S-transferase (a major detoxifying enzyme) and modulates the Avr-14 gene, encoding for the alpha-type subunit of glutamate-gated chloride ion channel present in nematodes. Aside from its well understood non-competitive inhibition of the PFOR in anaerobic bacteria, NTZ also demonstrates various other antibacterial mechanisms. It inhibits pyruvate dehydrogenase in E Coli, disrupts the membrane potential and pH homeostasis in the Mycobacterium tuberculosis, suppresses the chaperone/usher (CU) pathway of the gram-negative bacteria, and stimulates host macrophage autophagy in tuberculosis patients. NTZ also suppresses viral replication by inhibiting the maturation of the viral hemagglutinin and the viral transcription factor immediate early 2 (IE2) as well as by activating the eukaryotic translation initiation factor 2α (an antiviral intracellular protein). Lastly, NTZ exhibits an inhibitory effect on tumor cell progression by altering drug detoxification (glutathione-S-transferase P1), unfolded protein response, autophagy, anti-cytokines activity, and c-Myc inhibition.
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CAS No.

55981-09-4
Record name Nitazoxanide
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Record name o-[N-(5-nitrothiazol-2-yl)carbamoyl]phenyl acetate
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Melting Point

202 °C
Record name Nitazoxanide
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Record name Nitazoxanide
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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